N-Boc-3-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid
CAS No.: 903094-83-7
Cat. No.: VC2916717
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 903094-83-7 |
|---|---|
| Molecular Formula | C16H21NO4 |
| Molecular Weight | 291.34 g/mol |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
| Standard InChI | InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13-9-11-7-5-4-6-10(11)8-12(13)14(18)19/h4-7,12-13H,8-9H2,1-3H3,(H,17,20)(H,18,19) |
| Standard InChI Key | WDICICLPVPLNHO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CC2=CC=CC=C2CC1C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC2=CC=CC=C2CC1C(=O)O |
Introduction
Chemical Identity and Properties
N-Boc-3-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid is a complex organic compound belonging to the naphthalene derivatives family. It features a tetrahydronaphthalene core structure with an amino group at the 3-position that is protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid functionality at the 2-position. These structural features give the compound its distinctive chemical behavior and synthetic utility in organic chemistry applications.
The compound exhibits specific physicochemical properties that make it suitable for various synthetic applications, particularly in pharmaceutical research. Its Boc group provides temporary protection for the amino functionality, allowing selective reactions at other sites within the molecule. The carboxylic acid group offers a reactive handle for further derivatization through esterification, amidation, or other transformations common in medicinal chemistry.
Chemical Identification Data
The following table provides the essential identification parameters for N-Boc-3-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid:
| Parameter | Value |
|---|---|
| CAS Number | 903094-83-7 |
| Molecular Formula | C₁₆H₂₁NO₄ |
| Molecular Weight | 291.34 g/mol |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
| MDL Number | MFCD05861624 |
The compound's structural features include a tetrahydronaphthalene scaffold, which provides rigidity to the molecule while the functional groups add specific reactivity patterns that are exploited in synthetic chemistry applications. The combination of these structural elements contributes to its significance as a building block in organic synthesis pathways.
Structural Characteristics
The structural architecture of N-Boc-3-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid contains several key features that determine its chemical behavior and reactivity profile. The tetrahydronaphthalene ring system serves as the core scaffold, providing conformational constraints that can be important in the development of bioactive molecules. The partially saturated nature of this ring system differentiates it from fully aromatic naphthalene derivatives.
The compound possesses two critical functional groups strategically positioned on the tetrahydronaphthalene framework. The Boc-protected amino group at the 3-position introduces a nitrogen-containing functionality that can be unmasked under specific conditions to reveal a primary amine. The carboxylic acid group at the 2-position provides a versatile handle for further chemical modifications, including the formation of amides, esters, and other carboxylic acid derivatives commonly employed in medicinal chemistry.
Nomenclature Variations
The compound is known by several synonyms in chemical literature and commercial catalogs:
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3-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
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2-Naphthalenecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1,2,3,4-tetrahydro-
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3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
These nomenclature variations reflect different approaches to naming the same chemical entity, which is common practice in organic chemistry for complex molecules. The systematic IUPAC name provides the most comprehensive structural information, while other synonyms may be used in different contexts or by different suppliers.
Applications in Organic Synthesis
N-Boc-3-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid serves as a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules with biological activity. Its versatility stems from the presence of multiple functional groups that can undergo selective chemical transformations, allowing for the construction of elaborate molecular architectures.
The compound's utility in organic synthesis is primarily attributed to:
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The Boc-protected amino group, which can be selectively deprotected under acidic conditions to reveal a primary amine
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The carboxylic acid functionality, which can participate in various coupling reactions to form amides, esters, and other derivatives
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The tetrahydronaphthalene scaffold, which provides a semi-rigid platform for the construction of more complex structures
These features make it particularly valuable in medicinal chemistry and drug development, where structural diversity and specific functional group arrangements are often required for biological activity.
Chemical Modifications
The functional groups present in N-Boc-3-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid enable various chemical modifications that expand its utility in synthetic chemistry. Some common transformations include:
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Deprotection of the Boc group under acidic conditions (typically using trifluoroacetic acid or HCl) to reveal the free amine
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Conversion of the carboxylic acid to esters, amides, or other derivatives through standard coupling reactions
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Further functionalization of the tetrahydronaphthalene ring system through various carbon-carbon or carbon-heteroatom bond-forming reactions
These modifications allow chemists to tailor the structural and functional properties of the compound to meet specific requirements in the synthesis of target molecules with desired biological or physical characteristics.
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